molecular formula C14H24Br2O2 B14327834 5-Methyl-2-(propan-2-yl)cyclohexyl 2,3-dibromobutanoate CAS No. 109977-83-5

5-Methyl-2-(propan-2-yl)cyclohexyl 2,3-dibromobutanoate

Cat. No.: B14327834
CAS No.: 109977-83-5
M. Wt: 384.15 g/mol
InChI Key: DHDRMTSNXGJPBP-UHFFFAOYSA-N
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Description

5-Methyl-2-(propan-2-yl)cyclohexyl 2,3-dibromobutanoate is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a cyclohexane ring substituted with a methyl group and an isopropyl group, along with a dibromobutanoate ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(propan-2-yl)cyclohexyl 2,3-dibromobutanoate typically involves the esterification of 5-Methyl-2-(propan-2-yl)cyclohexanol with 2,3-dibromobutanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(propan-2-yl)cyclohexyl 2,3-dibromobutanoate can undergo various chemical reactions, including:

    Substitution Reactions: The dibromo groups can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The cyclohexane ring can be oxidized to form cyclohexanone or cyclohexanol derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Reduction: Formation of 5-Methyl-2-(propan-2-yl)cyclohexyl 2,3-dibromobutanol.

    Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.

Scientific Research Applications

5-Methyl-2-(propan-2-yl)cyclohexyl 2,3-dibromobutanoate has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(propan-2-yl)cyclohexyl 2,3-dibromobutanoate involves its interaction with specific molecular targets. The dibromo groups can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-2-(propan-2-yl)cyclohexyl 2-hydroxyacetate
  • 5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate

Uniqueness

5-Methyl-2-(propan-2-yl)cyclohexyl 2,3-dibromobutanoate is unique due to the presence of both the cyclohexane ring and the dibromobutanoate ester functional group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

109977-83-5

Molecular Formula

C14H24Br2O2

Molecular Weight

384.15 g/mol

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) 2,3-dibromobutanoate

InChI

InChI=1S/C14H24Br2O2/c1-8(2)11-6-5-9(3)7-12(11)18-14(17)13(16)10(4)15/h8-13H,5-7H2,1-4H3

InChI Key

DHDRMTSNXGJPBP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)OC(=O)C(C(C)Br)Br)C(C)C

Origin of Product

United States

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